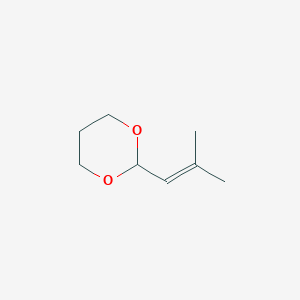
4,5-Dimethyloctane-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyloctane-3,6-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4,5-Dimethyloctane-3,6-dione involves the aldol condensation of 3-pentanone. The process includes the following steps:
Aldol Condensation: 3-pentanone undergoes a base-catalyzed internal aldol condensation to form an intermediate compound.
Oxidation: The intermediate is then oxidized using lead dioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyloctane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Dimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyloctane-3,6-dione involves its interaction with various molecular targets, primarily through its ketone functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyloctane-3,5-dione: Another diketone with a similar structure but different positioning of the methyl groups and ketone functionalities.
3,5-Octanedione: A simpler diketone with fewer methyl groups and a shorter carbon chain.
Uniqueness
4,5-Dimethyloctane-3,6-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
54380-66-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4,5-dimethyloctane-3,6-dione |
InChI |
InChI=1S/C10H18O2/c1-5-9(11)7(3)8(4)10(12)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
XWDXWXBWJPQSGW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)C(C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)

![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)


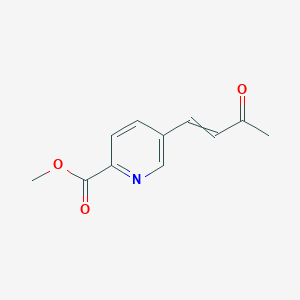
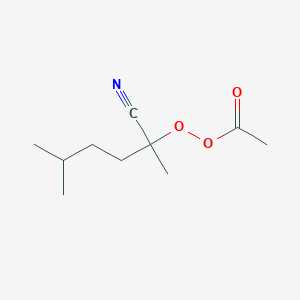
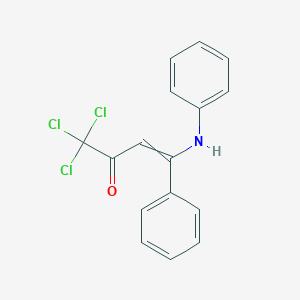
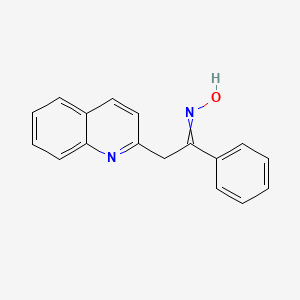
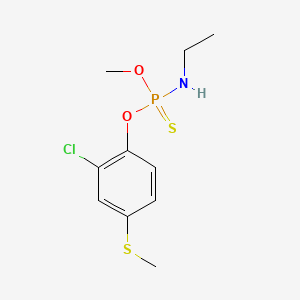

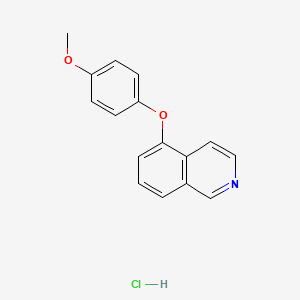
![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
